N-butan-2-yl-5-(dimethylsulfamoyl)-2-fluorobenzamide
Description
N-butan-2-yl-5-(dimethylsulfamoyl)-2-fluorobenzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a butan-2-yl group, a dimethylsulfamoyl group, and a fluorobenzamide moiety, which contribute to its distinct chemical behavior.
Properties
IUPAC Name |
N-butan-2-yl-5-(dimethylsulfamoyl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O3S/c1-5-9(2)15-13(17)11-8-10(6-7-12(11)14)20(18,19)16(3)4/h6-9H,5H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIGTYHYKVFHLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-5-(dimethylsulfamoyl)-2-fluorobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the fluorobenzamide core, followed by the introduction of the butan-2-yl and dimethylsulfamoyl groups. Common reagents used in these reactions include fluorobenzoyl chloride, butan-2-amine, and dimethylsulfamide. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent production quality. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-butan-2-yl-5-(dimethylsulfamoyl)-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or fluorobenzenes.
Scientific Research Applications
N-butan-2-yl-5-(dimethylsulfamoyl)-2-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-butan-2-yl-5-(dimethylsulfamoyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorobenzamide moiety is crucial for binding to these targets, while the butan-2-yl and dimethylsulfamoyl groups modulate its activity and selectivity. The pathways involved may include inhibition of enzymatic activity or modulation of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- N-butan-2-yl-5-(dimethylsulfamoyl)-2-methylbenzamide
- N-butan-2-yl-5-chloro-2,4-dimethoxyaniline
Uniqueness
N-butan-2-yl-5-(dimethylsulfamoyl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its non-fluorinated counterparts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
